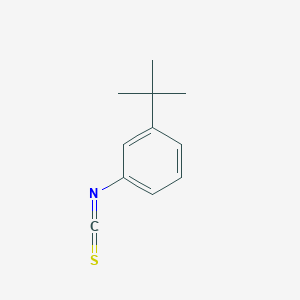

3-tert-Butylphenylisothiocyanate

Übersicht

Beschreibung

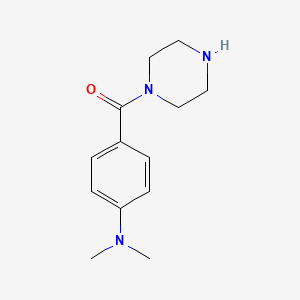

3-tert-Butylphenylisothiocyanate is a chemical compound that belongs to the class of isothiocyanates. It has a molecular formula of C11H13NS and a molecular weight of 191.29 . It is widely used in various fields, including medical, environmental, and industrial research.

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Fixation and Small Molecule Activation

Research has shown that bifunctional frustrated Lewis pairs, such as 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, can fixate carbon dioxide and other small molecules by reacting with tert-butyl isothiocyanate, among others. This process results in the formation of zwitterionic, bicyclic boraheterocycles, demonstrating the potential of tert-butyl isothiocyanate derivatives in carbon capture and utilization technologies (Theuergarten et al., 2012).

Advanced Material Synthesis

The synthesis of polythiophene derivatives, such as poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ), showcases the application of tert-butylphenyl derivatives in creating processable and multichromic polymers for potential use in organic electronics. The introduction of the tert-butyl group enhances solution processability, indicating the importance of tert-butylphenyl derivatives in the development of advanced materials (Ozyurt et al., 2008).

Organic Semiconductor Engineering

The study of bulky substituents, like tert-butyl, in the control of solid-state structures and charge mobility of organic semiconductors demonstrates the relevance of tert-butylphenyl derivatives in modifying electronic properties for improved device performance. Such structural engineering strategies are essential for the development of molecular metals and semiconductors (Filatre-Furcate et al., 2016).

Photophysical Studies

Research involving polypyridine ruthenium(II) complexes with different monodentate ligands, including tert-butylphenyl derivatives, explores the photophysical properties of these complexes. Such studies are crucial for understanding ligand exchange dynamics and developing photochemically active materials for various applications, from catalysis to photovoltaics (Bonnet et al., 2003).

Development of OLED Materials

The synthesis of heteroleptic Ir(III) complexes with tert-butylphenyl triazolate chromophores underlines the utility of tert-butylphenyl derivatives in creating materials with desirable photophysical properties for organic light-emitting diodes (OLEDs). Such materials contribute to the advancement of display and lighting technologies by enhancing efficiency and color quality (Chang et al., 2013).

Wirkmechanismus

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonding, leading to changes in the target’s function or structure

Biochemical Pathways

The specific biochemical pathways affected by 3-tert-Butylphenylisothiocyanate are currently unknown . Given its use in proteomics research , it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or structure, leading to changes at the molecular and cellular levels

Eigenschaften

IUPAC Name |

1-tert-butyl-3-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDYQPUPSLXYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-3-isothiocyanatobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)